molecular formula C21H17F3 B1459161 1,2-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzene CAS No. 248936-60-9

1,2-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzene

Cat. No.: B1459161
CAS No.: 248936-60-9
M. Wt: 326.4 g/mol
InChI Key: MNDRQVSIWFDBFZ-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzene is a specialized organic compound of significant interest in advanced materials research, particularly in the development of liquid crystal displays (LCDs). This molecule features a terphenyl core structure that is multi-fluorinated and includes a propyl chain, characteristics commonly associated with liquid crystal mixtures . Compounds within this chemical class are valued for their ability to influence the electro-optical properties of LC formulations, such as reducing rotational viscosity, enhancing response times, and improving overall thermal and UV stability . The strategic placement of fluorine atoms on the aromatic rings alters the molecular polarity, dipole moment, and intermolecular interactions, which are critical for tuning the performance characteristics of the final material . Researchers may also investigate its potential as a key synthetic intermediate or building block ( synthon ) for constructing more complex, functionalized organic molecules used in pharmaceuticals and materials science . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,2-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-18(20(23)12-16)17-9-11-19(22)21(24)13-17/h4-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDRQVSIWFDBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

A well-documented method involves Suzuki-Miyaura cross-coupling reactions between fluorinated arylboronic acids and appropriately substituted aryl halides.

  • Key reagents:

    • 2,5-difluoro-4-(4′-propylphenyl)phenylboronic acid
    • 4-bromo-3-fluoroaniline derivatives or related aryl halides
    • Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0)
    • Bases like sodium hydroxide or potassium carbonate
    • Phase transfer catalysts such as Aliquat 336
    • Solvents: degassed toluene and water mixtures
  • Typical conditions:

    • Reaction temperature ~90°C under argon atmosphere
    • Reaction time: 16 hours or more
    • Workup includes aqueous washing, drying over magnesium sulfate, and purification by column chromatography
  • Example synthesis step:

    • Preparation of 2,5-difluoro-4-(4′-propylphenyl)phenylboronic acid by lithiation of bromofluorobenzene derivatives at −78°C followed by reaction with trimethyl borate and acidic workup yields the boronic acid intermediate with ~50% yield.

Lithiation and Electrophilic Borylation

  • The lithiation of fluorinated aryl bromides at low temperature (−78°C) with n-butyllithium, followed by electrophilic borylation using trimethyl borate, is a crucial step to generate boronic acid intermediates necessary for coupling.

Reaction Scheme Summary

Step Reactants/Intermediates Conditions Yield (%) Notes
1 4-Bromo-4′-propylbiphenyl + n-BuLi (−78°C) THF, low temperature Lithiation step
2 Lithiated intermediate + Trimethyl borate −78°C, then acidic quench 50 Formation of boronic acid intermediate
3 Boronic acid + 4-bromo-3-fluoroaniline derivative Pd(PPh3)4, NaOH, Aliquat 336, toluene/H2O, 90°C, 16h 60–80 Suzuki coupling to form terphenyl
4 Purification Column chromatography Isolation of pure product

Detailed Experimental Findings

  • Lithiation and Borylation: The lithiation of fluorinated aryl bromides at −78°C with 2.5 M n-butyllithium followed by addition of trimethyl borate proceeds smoothly to give boronic acid intermediates after acidic workup and purification. The yield of this step is approximately 50%.

  • Cross-Coupling Reaction: The Suzuki-Miyaura coupling between the boronic acid intermediate and fluorinated aryl halides using tetrakis(triphenylphosphine)palladium(0) catalyst and sodium hydroxide base in a biphasic toluene-water system at 90°C for 16 hours results in the formation of the target terphenyl compound with yields typically between 60% and 80%.

  • Purification: The crude product is purified by silica gel column chromatography using hexane as the eluent, affording the desired compound as a white solid.

Analytical Data Supporting the Preparation

  • NMR Spectroscopy: Proton NMR spectra show characteristic multiplets corresponding to aromatic and propyl protons, confirming the structure.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) confirms molecular ion peaks consistent with the calculated molecular weight of the compound.

  • Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) indicate thermal stability suitable for intended applications.

Summary Table of Key Preparation Parameters

Parameter Description
Lithiation temperature −78°C
Lithiation reagent n-Butyllithium (2.5 M)
Borylation reagent Trimethyl borate
Coupling catalyst Pd(PPh3)4 (0.1 mmol per 3.2 mmol substrate)
Base in coupling NaOH (3 equiv)
Solvent system Degassed toluene / H2O
Reaction temperature 90°C
Reaction time 16 hours
Yield (boronic acid) ~50%
Yield (final coupling) 60–80%
Purification method Silica gel chromatography (hexane)

Chemical Reactions Analysis

2’,3,4-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Materials Science

Liquid Crystals
The compound is utilized in the synthesis of fluorinated liquid crystals , which are important for display technologies. Its structural characteristics contribute to enhanced thermal stability and electro-optical properties. Research indicates that the incorporation of fluorinated groups significantly influences the mesomorphic behavior and phase transitions of liquid crystalline materials .

Thermal Properties
Studies have demonstrated that compounds similar to 1,2-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzene exhibit favorable thermal properties, making them suitable for applications in high-performance materials. For instance, thermodynamic parameters measured through differential scanning calorimetry (DSC) show that these compounds can withstand higher temperatures without degradation .

Pharmaceuticals

Drug Development
Fluorinated compounds are often used in drug design due to their ability to enhance metabolic stability and bioavailability. The specific molecular structure of this compound allows for potential applications in developing antitumor agents and other therapeutic drugs. The presence of fluorine atoms can improve the binding affinity of drug candidates to biological targets .

Pesticidal Applications
The compound has been explored in the context of agrochemicals , particularly in developing new pesticides. Its effectiveness as part of a pesticidal mixture has been documented, showcasing its potential role in protecting crops from pests while minimizing environmental impact .

Case Studies and Research Findings

Research published on fluorinated compounds highlights their role in drug development. A specific study focused on synthesizing derivatives of this compound for potential use as antineoplastic agents showed promising results regarding their efficacy against cancer cell lines .

Mechanism of Action

The mechanism of action of 2’,3,4-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Limitations and Discrepancies in Data

  • Comparisons are inferred from analogs.
  • Contradictions : Compounds with identical names (e.g., and ) have differing molecular formulas (C23H24F2 vs. C17H14F2), suggesting possible registry errors or structural variations (e.g., cyclohexyl presence in ).

Biological Activity

1,2-Difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzene is a fluorinated aromatic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its efficacy and safety in potential applications.

The compound has the following chemical properties:

  • Molecular Formula : C22H18F2
  • Molecular Weight : 315.383 g/mol
  • LogP : 5.98388 (indicating high lipophilicity) .

Fluorinated compounds often interact with biological systems through mechanisms such as enzyme inhibition or receptor modulation. The presence of fluorine atoms can enhance the compound's metabolic stability and alter its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of related fluorinated compounds, particularly their roles in inhibiting specific enzymes and their antifungal properties.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal activity against various phytopathogenic fungi. For instance, a study on structurally related pyrazole derivatives showed promising results against fungi such as Rhizoctonia solani and Phytophthora infestans, with effective concentrations (EC50 values) lower than commercially available fungicides .

Case Studies

  • Inhibition of Succinate Dehydrogenase (SDH) :
    • A class of fluorinated compounds was found to inhibit SDH, an essential enzyme in the Krebs cycle. The best-performing compound exhibited an IC50 value close to that of established inhibitors, suggesting that similar mechanisms may apply to this compound .
  • Structure-Activity Relationship (SAR) :
    • Studies have shown that modifications in the fluorine substitution pattern significantly affect biological activity. For example, increasing the number of fluorine atoms or altering their positions can enhance antifungal potency .

Data Table: Biological Activity Comparison

Compound NameStructureActivity TypeEC50/IC50 ValueReference
Compound AInsertStructureInsertStructureAntifungal0.034 mg/L
Compound BInsertStructureInsertStructureSDH Inhibitor1.836 mg/L
This compoundInsertStructureInsertStructureTBDTBDTBD

Q & A

Basic: What are the key considerations for designing a synthesis route for 1,2-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzene?

Methodological Answer:
Synthesis routes should prioritize regioselective fluorination and cross-coupling reactions. Key steps include:

  • Fluorination Agents: Use agents like Selectfluor™ or DAST for controlled fluorination to avoid over-fluorination byproducts .
  • Coupling Reactions: Suzuki-Miyaura coupling for aryl-aryl bond formation, ensuring proper catalyst (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) .
  • Purification: Employ column chromatography or recrystallization to isolate intermediates, with final purity verified via HPLC (e.g., C18 columns, methanol/water mobile phase) .

Advanced: How can computational methods like DFT aid in predicting the reactivity of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations can:

  • Predict electron distribution to identify reactive sites for fluorination or substitution.
  • Simulate spectroscopic properties (e.g., NMR chemical shifts) for comparison with experimental data, validating structural assignments .
  • Example Workflow: Optimize geometry at B3LYP/6-31G(d), calculate electrostatic potential maps, and correlate with experimental IR or UV-Vis spectra to resolve discrepancies .

Basic: What analytical techniques are most effective for characterizing structural purity?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR to confirm fluorine positions; ¹H/¹³C NMR for backbone integrity .
  • Mass Spectrometry (HRMS): Accurately determine molecular ion peaks and fragment patterns .
  • HPLC-PDA: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization) .

Advanced: How to address discrepancies between theoretical and experimental data in spectroscopic analysis?

Methodological Answer:

  • Re-evaluate Computational Parameters: Adjust basis sets (e.g., 6-311++G(d,p)) or solvent models (e.g., PCM for polar solvents) .
  • Check Experimental Conditions: Ensure sample purity via recrystallization and exclude solvent artifacts in NMR .
  • Case Study: A ¹⁹F NMR shift deviation >1 ppm may indicate incorrect substituent positioning; re-isolate the compound or re-run DFT with explicit solvent effects .

Basic: What environmental impact assessments are relevant for this compound?

Methodological Answer:

  • Biodegradation: Conduct OECD 301F tests to measure aerobic degradation in aqueous media .
  • Bioaccumulation: Calculate logP (experimental or via software like EPI Suite) to predict lipid solubility; values >3.5 indicate high bioaccumulation risk .
  • Toxicity Screening: Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests .

Advanced: How to optimize reaction yields in multi-step synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Vary temperature, catalyst loading, and solvent polarity (e.g., toluene vs. DMF) to identify optimal conditions .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .
  • Catalyst Recycling: Immobilize Pd catalysts on silica or magnetic nanoparticles for reuse, reducing costs .

Basic: What safety protocols are critical for handling fluorinated aromatic compounds?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact .
  • Waste Disposal: Neutralize fluorinated waste with Ca(OH)₂ before incineration to avoid HF emissions .

Advanced: How to resolve low solubility in formulation studies?

Methodological Answer:

  • Co-Solvent Systems: Test binary mixtures (e.g., PEG-400/water) to enhance solubility .
  • Derivatization: Introduce polar groups (e.g., -OH or -COOH) via post-synthetic modification without altering core structure .

Advanced: What is the role of substituent positioning on electronic properties?

Methodological Answer:

  • Hammett Analysis: Quantify electron-withdrawing/donating effects of substituents using σ values to predict reaction rates .
  • DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to correlate substituent position with redox behavior .

Basic: How to validate synthetic intermediates when unexpected byproducts form?

Methodological Answer:

  • TLC/HPLC Tracking: Compare Rf values or retention times with authentic standards .
  • Isolation and Characterization: Use preparative HPLC to isolate byproducts, followed by HRMS and 2D NMR (e.g., HSQC, COSY) for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzene
Reactant of Route 2
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1,2-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzene

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